N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDYHXIAIIESRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Formation
The benzamide backbone is constructed via condensation between a 4-aminobenzoic acid derivative and a substituted aniline. A key intermediate, 4-(3-methoxyphenylsulfonamido)benzoic acid , is synthesized by reacting 4-aminobenzoic acid with 3-methoxyphenylsulfonyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds in aqueous medium at 60–70°C for 30 minutes, achieving sulfonamide linkage formation:
This intermediate is isolated via acidification (10% HCl) and recrystallized from ethanol/water mixtures.
Coupling with 4-Bromo-2-Fluoroaniline
The final benzamide is formed by activating the carboxylic acid group of the intermediate for nucleophilic attack. Patent US20170190670A1 describes using thionyl chloride (SOCl₂) in ethyl acetate to convert the acid to its acyl chloride. Subsequent reaction with 4-bromo-2-fluoroaniline in dimethylformamide (DMF) at 25–55°C yields the target compound:
Critical Note : DMF accelerates coupling but may cause decomposition if temperatures exceed 60°C. Lower yields (≤60%) are attributed to byproduct formation, necessitating precise temperature control.
Optimization Strategies
Solvent and Catalyst Selection
DMF enhances solubility of aromatic intermediates but requires inert atmospheres to prevent oxidation. Substituting DMF with tetrahydrofuran (THF) reduces decomposition but lowers reaction rates.
Purification Techniques
Post-reaction impurities include unreacted aniline and sulfonyl chloride byproducts. Patent EP1187531A1 recommends sequential crystallizations:
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Primary Crystallization : Crude product dissolved in hot isopropyl alcohol, cooled to 0°C to precipitate impurities.
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Secondary Crystallization : Residue treated with heptane, yielding >98% pure benzamide.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.9 minutes, confirming >99% purity.
Scale-Up Considerations
Industrial-scale synthesis (Patent US20130090498A1) highlights:
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Metal-Halogen Exchange : Using isopropyl magnesium chloride at 0–5°C minimizes side reactions during intermediate synthesis.
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Cost Efficiency : Substituting cesium carbonate with potassium carbonate reduces reagent costs by 40% without compromising yield.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Sulfonamide-Benzamide Scaffolds
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)
- Structure : Shares the benzamide core and bromophenyl group but differs in substituents (3,5-dimethoxyphenyl vs. 4-bromo-2-fluorophenyl) and sulfonamide position (4-methoxyphenyl vs. 3-methoxyphenyl) .
- The methoxy groups may enhance solubility compared to halogenated derivatives.
N-(4-bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 22)
- Structure: Retains the 4-bromo-2-fluorophenyl group but replaces the sulfonamido moiety with a dihydroisoquinolinylmethyl group .
- Activity : Exhibits selective butyrylcholinesterase (BChE) inhibition, highlighting how substituent modifications alter target specificity.
PD-L1 Inhibitors ()
- Examples :
- Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (53.3% inhibition).
- Compound 7 : 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide (51.0% inhibition).
- Comparison : The target compound’s 3-methoxyphenylsulfonamido group may offer distinct steric or electronic effects for PD-L1 binding compared to chloro or difluorophenyl substituents. Fluorine atoms in the 2-fluorophenyl group could enhance metabolic stability .
Physicochemical and Spectral Properties
- IR/NMR Features :
- Molecular Weight and Solubility :
Enzyme Inhibition
- BChE Inhibition: Compound 22 () shows that dihydroisoquinoline substituents enhance BChE selectivity. The target compound’s sulfonamido group may reduce this activity but could favor other targets .
- PD-L1 Inhibition : Compounds in with fluorophenyl and sulfonamido groups (e.g., Compound 4 and 7) suggest that electron-withdrawing substituents (Br, F) improve binding to PD-L1. The target compound’s 3-methoxy group may modulate hydrophobicity or hydrogen bonding .
Anticancer and Antimicrobial Potential
- Imidazole-Benzamide Derivatives (): Fluorophenyl and sulfonamido groups in compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide correlate with anticancer activity.
Comparative Data Table
Biological Activity
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17BrFNO3S
- Molecular Weight : 425.3 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is often associated with various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Research indicates that compounds with similar structures exhibit various biological activities through different mechanisms:
- Cholinesterase Inhibition : Some derivatives of benzamide have been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
- Anticancer Activity : Certain sulfonamide derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. The presence of halogens (bromine and fluorine) in the structure may enhance binding affinity to target proteins involved in cancer cell proliferation.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often explored for their anti-inflammatory properties, potentially reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Cholinesterase Inhibition : A study synthesized various benzamide derivatives and tested their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The most active compounds exhibited IC50 values comparable to established inhibitors like tacrine . This suggests that this compound could also possess similar activity.
- Antitumor Activity Assessment : Research involving sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic pathways for N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonamide formation between 3-methoxyphenylsulfonyl chloride and 4-aminobenzoic acid derivatives. Key steps include:
- Nucleophilic substitution : Use of bases like triethylamine to activate the amine group for sulfonylation .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between intermediates .
- Purification : Recrystallization (solvents: ethanol/water) or column chromatography (stationary phase: silica gel; eluent: ethyl acetate/hexane) to achieve >95% purity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 3-MeO-PhSO₂Cl, Et₃N, DCM, 0°C → RT | 75–85 | |
| Amide Coupling | EDC, HOBt, DMF, 24h, RT | 60–70 |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm regiochemistry of bromo/fluoro substituents and sulfonamide linkage (δ ~10–12 ppm for SO₂NH) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 518.02 Da) .
- Crystallography : Single-crystal X-ray diffraction using SHELXL (space group determination, refinement with _R_1 < 0.05) .
- HPLC : Purity assessment (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Assay Validation :
- Replicate experiments using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity) .
- Control for cell line-specific responses (e.g., compare HEK293 vs. HeLa cells) .
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Dose-Response Analysis : Use Hill slope calculations to distinguish nonspecific toxicity from target-specific effects .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Structural Modifications :
- Introduce hydrophilic groups (e.g., PEGylation at the methoxy phenyl ring) .
- Prodrug approaches (e.g., esterification of the benzamide carbonyl) .
- Formulation Optimization :
- Use co-solvents (e.g., DMSO/Cremophor EL) or nanoemulsions for intravenous administration .
Table 2 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | >50 | |
| Water | <0.1 |
Q. How can structure-activity relationship (SAR) studies enhance target specificity?
- Methodological Answer :
- Systematic Substituent Variation :
- Replace bromo/fluoro groups with Cl, I, or CF₃ to probe steric/electronic effects .
- Modify the methoxy group to ethoxy or hydroxyl for hydrogen-bonding analysis .
- Computational Modeling :
- Docking studies (AutoDock Vina) to predict binding affinity for kinases or GPCRs .
- MD simulations to assess conformational stability in target binding pockets .
Q. What approaches resolve conflicting crystallographic data (e.g., disordered sulfonamide groups)?
- Methodological Answer :
- Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder and anisotropic displacement parameters .
- Validation Tools : Check RSR/Z-scores in PLATON to identify outliers .
- Comparative Analysis : Cross-reference with similar sulfonamide structures in the Cambridge Structural Database (CSD) .
Data Contradiction Analysis
- Case Study : Discrepancies in melting points (reported: 180–190°C vs. 195–200°C):
- Root Cause : Polymorphism or solvent residues from recrystallization .
- Resolution : Perform DSC (differential scanning calorimetry) to identify polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
